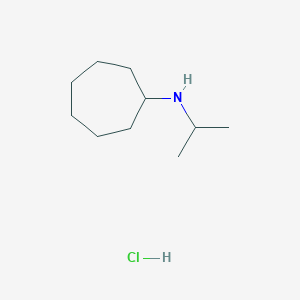

N-Isopropylcycloheptanamine hydrochloride

Description

Properties

IUPAC Name |

N-propan-2-ylcycloheptanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-9(2)11-10-7-5-3-4-6-8-10;/h9-11H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJGIDBDXFTNGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609404-03-6 | |

| Record name | Cycloheptanamine, N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Chemistry of N Isopropylcycloheptanamine Hydrochloride

Novel Synthetic Routes and Methodologies

While specific literature detailing novel synthetic routes exclusively for N-Isopropylcycloheptanamine hydrochloride is limited, advancements in the synthesis of related N-alkyl cycloalkylamines can be extrapolated to this target molecule. These methodologies focus on improving efficiency, stereocontrol, and sustainability.

Development of Stereoselective Syntheses of this compound

The synthesis of specific stereoisomers of N-substituted cycloalkylamines is of significant interest, particularly in pharmaceutical research. Asymmetric synthesis of N-Isopropylcycloheptanamine would yield a chiral product. Modern approaches to achieve stereoselectivity in similar syntheses often employ biocatalysis.

Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze the reductive amination of ketones with high stereoselectivity. rsc.orgnih.gov These enzymes could potentially be used for the asymmetric synthesis of N-Isopropylcycloheptanamine. The process would involve the enzyme-catalyzed reaction between cycloheptanone (B156872) and isopropylamine (B41738), where the enzyme's chiral active site directs the formation of one enantiomer of the product over the other. rsc.orgnih.gov The reaction mechanism in an enzyme's active site typically involves the binding of a cofactor like NADPH, followed by the ketone and then the amine, leading to a stereocontrolled reduction of the imine intermediate. rsc.org

Exploration of Catalyst Systems in this compound Synthesis

The choice of catalyst is crucial in the reductive amination process. While traditional methods might use stoichiometric reducing agents, modern approaches favor catalytic hydrogenation for its efficiency and atom economy. For the synthesis of N-alkyl cycloalkylamines, various metal-based catalysts have been investigated.

Supported noble metal catalysts, such as rhodium, palladium, and platinum on carbon or silica (B1680970), are often employed for the reductive amination of cyclic ketones. researchgate.net For instance, bimetallic catalysts like Rh-Ni on a silica support have shown high conversion rates and selectivity in the reductive amination of cyclohexanone, a close analog of cycloheptanone. mdpi.com The synergy between the two metals can enhance catalytic activity and stability. mdpi.com The selection of the catalyst and support can significantly influence the reaction conditions, such as temperature and pressure, as well as the yield and purity of the resulting amine.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to make chemical processes more environmentally friendly. oaji.net In the context of this compound synthesis, this can be achieved through several strategies. oaji.netwikipedia.orgrsc.org

One key aspect is the use of catalytic reduction with molecular hydrogen, which is considered a green approach as it avoids the use of stoichiometric metal hydride reagents that generate significant waste. researchgate.net Furthermore, the use of environmentally benign solvents or even solvent-free reaction conditions can greatly improve the green credentials of the synthesis. Microwave-assisted organic synthesis is another green technique that can accelerate reaction times, reduce energy consumption, and often leads to higher yields with fewer byproducts. oaji.net Biocatalytic methods, as mentioned in the stereoselective synthesis section, are also inherently green as they operate under mild conditions in aqueous media. rsc.orgnih.gov

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of this compound fundamentally relies on the reactivity of its key precursors: a cycloheptanone derivative and isopropylamine.

Synthesis and Reactivity of Cycloheptanone Derivatives

Cycloheptanone is the primary precursor for the synthesis of N-Isopropylcycloheptanamine. It is a commercially available cyclic ketone whose carbonyl group is the key functional group for the crucial C-N bond formation. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack by the amine. The reactivity of cycloheptanone in reductive amination is analogous to that of other cyclic ketones like cyclohexanone. organicchemistrytutor.comkhanacademy.org

Reductive Amination Strategies for this compound Formation

Reductive amination is a cornerstone of amine synthesis and the most direct method for preparing N-Isopropylcycloheptanamine from cycloheptanone and isopropylamine. wikipedia.org This reaction proceeds in two main stages: the formation of an intermediate imine (or enamine), followed by its reduction to the final amine. organicchemistrytutor.comkhanacademy.orgchempedia.info

The initial reaction between cycloheptanone and isopropylamine, typically under slightly acidic conditions, forms a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced. organicchemistrytutor.com

There are two primary strategies for the reduction step:

One-Pot (Direct) Reductive Amination: In this approach, the ketone, amine, and a reducing agent are all combined in a single reaction vessel. A key requirement is that the reducing agent must be selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this purpose as it is less reactive towards ketones at neutral or slightly acidic pH but efficiently reduces the iminium intermediate. organicchemistrytutor.com

Stepwise (Indirect) Reductive Amination: This method involves the formation and sometimes isolation of the imine intermediate first, followed by a separate reduction step. This can be advantageous if the imine is stable or if the chosen reducing agent is not compatible with the initial reaction conditions. A wider range of reducing agents can be used in the second step, including sodium borohydride (B1222165) (NaBH4) and catalytic hydrogenation.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the purified N-Isopropylcycloheptanamine free base with hydrochloric acid in a suitable solvent, leading to the precipitation of the stable and often crystalline hydrochloride salt. rsc.org

Control of Chiral Centers in Cycloheptanamine Ring Systems

The synthesis of N-Isopropylcycloheptanamine from cycloheptanone and isopropylamine via reductive amination results in a chiral center at the C1 position of the cycloheptyl ring, where the amino group is attached. In the absence of chiral control, the product is a racemic mixture of (R)- and (S)-N-Isopropylcycloheptanamine. Achieving stereoselectivity is a significant challenge in synthetic organic chemistry.

Several strategies can be employed to control the formation of chiral centers in cycloheptanamine ring systems:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the isopropylamine or the cycloheptanone precursor. This auxiliary directs the approach of the reagents, favoring the formation of one stereoisomer over the other. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

Chiral Catalysts: Asymmetric hydrogenation or transfer hydrogenation using a chiral catalyst (e.g., a complex of rhodium, ruthenium, or iridium with chiral ligands) can directly produce the chiral amine from the imine intermediate with high enantioselectivity. This method is often preferred due to its efficiency and atom economy.

Enzymatic Resolution: Biocatalytic methods, such as the use of lipases or proteases, can be employed to selectively react with one enantiomer of a racemic mixture of the final product or an intermediate. This allows for the separation of the two enantiomers. Imine reductases (IREDs) are a class of enzymes that can catalyze the asymmetric reduction of imines to chiral amines. nih.gov

The choice of method depends on factors such as the desired level of enantiomeric excess (ee), the scale of the reaction, and the cost and availability of the chiral reagents or catalysts. For academic synthesis, chiral catalysts and enzymatic resolutions are increasingly common due to their high efficiency and selectivity.

Optimization of Synthetic Conditions for this compound Production

The production of this compound is typically achieved through the reductive amination of cycloheptanone with isopropylamine, followed by treatment with hydrochloric acid. The optimization of this process is crucial for maximizing yield and purity.

The reductive amination reaction involves the formation of an imine intermediate from cycloheptanone and isopropylamine, which is then reduced to the secondary amine. The conditions for this reaction can be systematically varied to find the optimal settings.

Temperature: The temperature affects both the rate of imine formation and the rate of reduction. Higher temperatures generally favor the dehydration step to form the imine but can also lead to side reactions. A systematic study would involve running the reaction at various temperatures to find a balance between reaction rate and by-product formation.

Pressure: When using gaseous reducing agents like hydrogen (H2) in catalytic hydrogenation, the pressure of the gas is a critical parameter. Higher pressures increase the concentration of the reducing agent in the reaction mixture, which can lead to faster reaction rates. However, specialized equipment is required for high-pressure reactions.

Solvent Effects: The choice of solvent can significantly influence the reaction. Protic solvents like methanol (B129727) or ethanol (B145695) can participate in the reaction and are often used. Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can also be employed. The solubility of the reactants, intermediates, and reagents in the solvent is a key consideration.

Below is a hypothetical data table illustrating the results of a reaction parameter study for the reductive amination of cycloheptanone with isopropylamine.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | DCM | 25 | 1 | 85 |

| 2 | NaBH(OAc)₃ | THF | 25 | 1 | 78 |

| 3 | H₂/Pd-C | Methanol | 25 | 1 | 92 |

| 4 | H₂/Pd-C | Methanol | 50 | 1 | 95 |

| 5 | H₂/Pd-C | Methanol | 25 | 5 | 98 |

Scaling up a synthesis from a few milligrams to several grams in an academic setting presents several challenges.

Reagent Addition: The order and rate of reagent addition can become more critical on a larger scale to control the reaction exotherm and minimize side reactions.

Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. The reaction may need to be cooled more efficiently to prevent overheating.

Mixing: Efficient stirring is essential to ensure homogeneity, especially in heterogeneous reactions like catalytic hydrogenation.

Work-up and Purification: Handling larger volumes of solvents and materials during the work-up and purification steps can be cumbersome. The choice of purification method (e.g., recrystallization vs. chromatography) may need to be reconsidered for larger quantities.

For the synthesis of this compound, a key scale-up consideration would be the safe handling of the reducing agent, especially if using a pyrophoric catalyst like Palladium on carbon (Pd/C) with hydrogen gas. The final precipitation of the hydrochloride salt also needs to be controlled to ensure the formation of a crystalline, easily filterable solid.

By-product Formation and Purity Control in this compound Synthesis

Several by-products can form during the synthesis of N-Isopropylcycloheptanamine, which can affect the purity of the final hydrochloride salt.

Over-alkylation: The product, a secondary amine, can react with another molecule of cycloheptanone to form a tertiary amine. This can be minimized by using an excess of isopropylamine.

Aldol (B89426) Condensation: Cycloheptanone can undergo a self-condensation reaction under acidic or basic conditions to form aldol adducts. This is typically controlled by maintaining a neutral or slightly acidic pH.

Unreacted Starting Materials: Incomplete reaction will leave unreacted cycloheptanone and isopropylamine in the mixture.

Purity control involves minimizing the formation of these by-products through optimized reaction conditions and then removing any that do form.

Purification Strategies:

Extraction: A liquid-liquid extraction can be used to remove unreacted starting materials and non-basic by-products. The desired amine is typically extracted into an acidic aqueous phase, leaving neutral organic impurities in the organic phase.

Distillation: If the free amine is a liquid with a suitable boiling point, distillation can be an effective purification method before converting it to the hydrochloride salt.

Recrystallization: The final hydrochloride salt is often a crystalline solid and can be purified by recrystallization from a suitable solvent or solvent mixture. This is a very effective method for removing small amounts of impurities.

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Below is a table summarizing potential by-products and control measures.

| By-product | Formation Pathway | Control Measure | Purification Method |

|---|---|---|---|

| N,N-di(cycloheptyl)isopropylamine | Reaction of product with cycloheptanone | Use excess isopropylamine | Chromatography, Distillation |

| 2-(Cyclohept-1-en-1-yl)cycloheptan-1-one | Aldol condensation of cycloheptanone | Control of pH | Chromatography |

| Cycloheptanol | Reduction of cycloheptanone | Use of imine-selective reducing agent | Extraction, Chromatography |

Computational and Theoretical Chemistry Studies of N Isopropylcycloheptanamine Hydrochloride

Quantum Chemical Investigations of N-Isopropylcycloheptanamine Hydrochloride

Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. These approaches could provide deep insights into the intrinsic properties of this compound.

Electronic Structure Elucidation (e.g., Density Functional Theory, Hartree-Fock Methods)

A foundational step in the computational analysis of this compound would involve the elucidation of its electronic structure. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are powerful tools for this purpose. DFT, in particular, is widely used due to its balance of accuracy and computational cost. It could be employed to determine the molecule's electron density, offering a picture of how electrons are distributed and indicating regions of high or low electron density. This information is crucial for predicting the molecule's reactivity and intermolecular interactions.

Hartree-Fock methods, while often less accurate than modern DFT for many applications, provide a valuable starting point for more complex, correlated methods. Both approaches would yield the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Molecular Orbital Analysis of this compound

Following the determination of the electronic structure, a molecular orbital (MO) analysis would offer a deeper understanding of the compound's chemical properties. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. For this compound, MO analysis could pinpoint the likely sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) via Computational Methods

Computational chemistry provides a powerful means to predict the spectroscopic signatures of molecules, which can be invaluable for experimental identification and characterization.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) within the molecule, it is possible to predict the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the assignment of experimental spectra and provide confidence in the determined structure.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its Infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. This information is highly useful for identifying the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. This would provide theoretical insight into the molecule's color and its behavior when exposed to light.

Molecular Mechanics and Dynamics Simulations of this compound

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics offer insights into the physical movements and conformational landscapes of molecules over time.

Conformational Analysis and Energy Minima of the Cycloheptanamine Ring

The seven-membered cycloheptane (B1346806) ring in this compound is highly flexible and can adopt multiple conformations. A thorough conformational analysis using molecular mechanics force fields would be essential to identify the various possible chair, boat, and twist-chair conformations. By calculating the relative energies of these conformers, it would be possible to identify the most stable, low-energy structures (energy minima) that the molecule is likely to adopt. This is critical for understanding its three-dimensional shape and how it might interact with other molecules.

Potential Energy Surface Mapping and Vibrational Analysis

Mapping the potential energy surface (PES) provides a comprehensive view of the energy of the molecule as a function of its geometry. For this compound, this would involve systematically changing key dihedral angles of the cycloheptane ring and calculating the corresponding energy. The resulting map would reveal the energy barriers between different conformations and the pathways for conformational interconversion. A vibrational analysis, typically performed after geometry optimization, not only predicts the IR spectrum but also confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

Intermolecular Interactions and Protonation States of Secondary Amine Hydrochlorides

In the absence of specific data for this compound, the intermolecular interactions can be discussed in the general context of secondary amine hydrochlorides. The primary interactions would be ion-dipole forces between the positively charged ammonium (B1175870) ion and the chloride anion, and hydrogen bonding. The protonated secondary amine can act as a hydrogen bond donor, while the chloride ion can act as an acceptor. youtube.com The nitrogen atom's lone pair of electrons in an amine allows it to accept a proton (H+), forming a positively charged ammonium ion. pressbooks.pubscienceready.com.au This protonation is a key factor in the water solubility of amines. pressbooks.pub The degree of protonation is dependent on the pH of the solution. pressbooks.pub

Reaction Mechanism Elucidation for Secondary Amines via Computational Methods

Computational methods are powerful tools for elucidating reaction mechanisms. researchgate.net For secondary amines, these studies would typically involve mapping the potential energy surface for a given reaction.

Transition State Characterization and Reaction Pathways

This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate. Quantum mechanical calculations are used to determine the geometry and energy of these transition states. nih.gov

Reaction Coordinate Analysis and Kinetic Parameters

By analyzing the intrinsic reaction coordinate, the entire path from reactants to products via the transition state can be mapped. This allows for the calculation of kinetic parameters such as activation energy, which determines the reaction rate.

Energetic Profiles of Transformation Pathways

The energetic profile, or reaction profile, is a plot of the energy of the system as a function of the reaction coordinate. This profile provides a visual representation of the energy changes that occur during a chemical transformation, including the energies of reactants, products, intermediates, and transition states.

Computational Design and Predictive Modeling for Analogs

While no specific models exist for this compound, computational design is used to create analogs of existing molecules with desired properties. nih.gov

Structure-Reactivity Relationship Prediction for Secondary Amines

Structure-reactivity relationships are a cornerstone of organic chemistry. For secondary amines, factors such as sterics and electronics play a crucial role in their reactivity. stackexchange.com Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the reactivity of new secondary amines based on their structure. researchgate.netresearchgate.net These models use calculated molecular descriptors to correlate structure with reactivity. researchgate.net

Virtual Screening for Synthetic Accessibility

Virtual screening for synthetic accessibility is a critical step in computational drug discovery, aiming to prioritize molecules that can be synthesized efficiently. This process involves the use of computational models to predict the ease of synthesis for a given chemical structure. For a molecule like this compound, assessing synthetic accessibility early in the discovery pipeline can save significant time and resources. nih.gov

Several computational approaches exist for evaluating synthetic accessibility, which can be broadly categorized as complexity-based and retrosynthesis-based methods. rsc.org Complexity-based methods evaluate the intricacy of a molecule's structure, considering factors like the number of stereocenters, rings, and rare structural motifs. nih.gov Retrosynthesis-based approaches, on the other hand, attempt to computationally deconstruct the molecule into simpler, commercially available starting materials. rsc.org

A common metric used in these assessments is the Synthetic Accessibility score (SAscore), which is calculated based on fragment contributions and a complexity penalty. nih.gov This score ranges from 1 (easy to synthesize) to 10 (very difficult to synthesize). For this compound, the relatively simple aliphatic cyclic amine structure would likely result in a favorable SAscore.

The process of virtual screening for synthetic accessibility can be integrated into a larger drug discovery workflow. For instance, in a virtual screening campaign to identify novel ligands, a large library of compounds can be first docked against a biological target. The resulting hits can then be filtered based on their predicted synthetic accessibility, ensuring that only promising and synthesizable candidates are advanced for experimental validation. nih.gov This approach has been successfully applied in various drug discovery projects, including the identification of ligands for challenging targets like RNA methyltransferases. nih.gov

Modern virtual screening efforts often leverage enormous "make-on-demand" chemical spaces, which can contain billions of virtual compounds. blogspot.com These libraries are constructed based on a set of robust chemical reactions and available building blocks, which inherently provides a degree of synthetic tractability. nih.govblogspot.com By employing hierarchical screening strategies within these chemical spaces, researchers can efficiently explore vast chemical diversity while maintaining a focus on synthetically accessible molecules. blogspot.com

Below is an illustrative table showcasing how different amine-containing fragments might be scored in a hypothetical synthetic accessibility assessment, based on their frequency in known drug molecules and synthetic databases.

| Fragment | Description | Representative SAscore Contribution |

| Cycloheptyl amine | A seven-membered aliphatic ring with a primary amine. | Low (favorable) |

| Isopropyl group | A common, small alkyl substituent. | Very Low (favorable) |

| Secondary amine | The linkage between the cycloheptyl and isopropyl groups. | Low (favorable) |

| Chiral center | Potential for stereoisomers, which can add synthetic complexity. | Moderate (less favorable) |

Data Management and Reproducibility in Computational Chemistry Studies

Effective data management and the assurance of reproducibility are foundational principles of the scientific method, and they are particularly crucial in the field of computational chemistry. acs.org The large volumes of data generated from computational studies, such as those that might be performed on this compound, necessitate robust systems for data organization, storage, and sharing. medium.com

A key aspect of data management in computational chemistry is the comprehensive documentation of all computational procedures. This includes detailing the specific software versions used, the input files containing all parameters and initial system configurations, and the raw output files. acs.org Providing this level of detail is essential for other researchers to be able to replicate the calculations and verify the findings. acs.orgacs.org The use of open-source software and standardized data formats like XML or JSON can further enhance the accessibility and reusability of computational data. acs.org

Reproducibility in computational science ensures that the results of a study can be independently verified. acs.org This is not only important for validating the scientific record but also for building upon previous work. nih.gov In the context of studying a compound like this compound, a reproducible computational workflow would allow for the systematic exploration of different theoretical models or the comparison of its properties with other similar molecules.

To facilitate data management and reproducibility, several platforms and tools have been developed. For instance, databases like ioChem-BD provide a framework for storing, searching, and manipulating computational chemistry data, converting results from various software into a common standard. acs.org The adoption of such tools can significantly lower the barrier for data sharing and reuse within the scientific community. acs.org

The following table outlines best practices for data management and reproducibility in a hypothetical computational study of this compound.

| Principle | Best Practice | Rationale |

| Data Organization | Use a consistent and logical directory structure for all calculations. | Facilitates easy navigation and retrieval of data. |

| Documentation | Maintain a detailed electronic lab notebook with records of all calculations, including software versions and parameters. | Ensures that all aspects of the study are clearly documented for future reference and for others to understand the methodology. |

| Data Storage | Store all raw data, including input and output files, in a secure and backed-up repository. | Prevents data loss and ensures long-term accessibility. |

| Data Sharing | Deposit data in a public repository or provide it as supplementary information upon publication. | Promotes transparency and allows for independent verification of results. acs.orgacs.org |

| Reproducibility | Use scripts to automate the computational workflow and analysis. | Minimizes manual errors and ensures that the calculations can be repeated exactly. acs.org |

By adhering to these principles, computational studies on molecules like this compound can contribute more effectively to the broader scientific knowledge base, fostering a culture of transparency and collaboration. nih.gov

Advanced Spectroscopic and Structural Characterization of N Isopropylcycloheptanamine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Isopropylcycloheptanamine Hydrochloride

NMR spectroscopy serves as a powerful method for probing the chemical environment of atomic nuclei, offering detailed insights into the connectivity and three-dimensional structure of this compound.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and type of protons and carbons in the molecule. However, for a molecule with multiple overlapping signals, such as those from the cycloheptane (B1346806) ring, multi-dimensional NMR techniques are essential for definitive structural assignment. pressbooks.pub

Correlation SpectroscopY (COSY) is a 2D NMR experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would reveal correlations between the methine proton of the isopropyl group and its methyl protons. Furthermore, it would map the complex coupling network of the protons within the cycloheptane ring, helping to trace the connectivity of the -CH2- groups.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. pressbooks.pub This experiment is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. Each cross-peak in an HSQC spectrum represents a direct C-H bond, providing unambiguous connectivity information. protein-nmr.org.uk

Below are tables of expected NMR data and correlations for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Note: Chemical shifts (δ) are hypothetical and presented in ppm relative to a standard. Actual values may vary based on solvent and experimental conditions.

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Description |

|---|---|---|---|

| Isopropyl CH | ~3.0 - 3.4 | ~50 - 55 | Methine proton adjacent to nitrogen |

| Isopropyl CH₃ | ~1.2 - 1.4 | ~20 - 24 | Two equivalent methyl groups |

| Cycloheptane C1-H | ~2.8 - 3.2 | ~60 - 65 | Methine proton attached to nitrogen |

| Cycloheptane Ring CH₂ | ~1.4 - 1.9 | ~25 - 35 | Multiple overlapping methylene (B1212753) proton signals |

| N-H | Variable (~8.0 - 9.5) | N/A | Ammonium (B1175870) proton, shift is highly dependent on solvent and concentration |

Table 2: Expected 2D NMR Correlations

| Technique | Correlated Nuclei | Expected Key Correlations |

|---|---|---|

| COSY (¹H-¹H) | Protons on adjacent carbons | - Isopropyl CH ↔ Isopropyl CH₃

|

| HSQC (¹H-¹³C) | Directly bonded C-H pairs | - Isopropyl CH ↔ Isopropyl C

|

Unlike the well-defined chair conformation of cyclohexane, the seven-membered cycloheptane ring is highly flexible and exists as an equilibrium of several low-energy conformers, primarily the twist-chair and twist-boat forms. researchgate.netbiomedres.us The energy barriers between these conformations are relatively low, leading to rapid interconversion at room temperature. This dynamic process, known as pseudorotation, significantly influences the NMR spectrum. biomedres.us

At room temperature, the rapid conformational exchange often results in averaged signals for the cycloheptane protons and carbons, leading to broader peaks and a loss of detailed structural information. Variable-temperature (VT) NMR spectroscopy is a key technique to study these dynamics. By lowering the temperature, the rate of interconversion can be slowed to the point where individual conformers can be "frozen out" on the NMR timescale. This would lead to the decoalescence of the broad, averaged signals into a more complex set of sharp signals corresponding to the distinct axial and equatorial-like protons of the most stable conformation. nih.gov The bulky N-isopropyl group is expected to have a significant influence on the conformational equilibrium, likely favoring a conformation where it occupies a pseudo-equatorial position to minimize steric hindrance. researchgate.net

The NMR spectrum of an amine hydrochloride is particularly sensitive to the choice of solvent and the analysis temperature.

Solvent Effects: The chemical shift of the ammonium proton (N-H) is highly dependent on the solvent's properties, such as its polarity and hydrogen-bonding capability. caltech.edu In aprotic, non-polar solvents like deuterated chloroform (B151607) (CDCl₃), ion-pairing between the ammonium cation and the chloride anion is significant. In more polar, protic solvents like deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), the solvent molecules can form hydrogen bonds with the N-H proton, leading to changes in its chemical shift. researchgate.net Furthermore, the labile N-H proton can exchange with deuterium atoms from the solvent (if present), which can cause the N-H signal to broaden or disappear entirely from the ¹H NMR spectrum. researchgate.net

Temperature Effects: As temperature increases, the rate of chemical exchange processes and conformational changes increases. For this compound, this can affect the spectrum in several ways:

Proton Exchange: The exchange rate of the acidic N-H proton with trace amounts of water or with other molecules can increase, leading to significant signal broadening. researchgate.net

Conformational Averaging: As noted previously, higher temperatures increase the rate of ring inversion, ensuring that the observed signals are a time-averaged representation of all contributing conformers. mit.edu

Chemical Shift Changes: The chemical shifts of most nuclei, particularly the N-H proton, are inherently temperature-dependent. Tracking these changes can provide thermodynamic information about the system. nih.gov

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.govspringernature.com This precision allows for the determination of an ion's elemental composition, as the exact mass of a molecule is unique due to the mass defects of its constituent atoms. For this compound (C₁₀H₂₁N·HCl), the analysis would be performed on the protonated cation [C₁₀H₂₂N]⁺. By comparing the experimentally measured accurate mass to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for [C₁₀H₂₂N]⁺

| Parameter | Value |

|---|---|

| Molecular Formula (Cation) | C₁₀H₂₂N⁺ |

| Calculated Monoisotopic Mass | 156.1747 u |

| Hypothetical Measured Mass | 156.1745 u |

| Mass Error | -1.3 ppm |

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of an ion by fragmenting it and analyzing the resulting product ions. unt.edu In a typical experiment, the parent ion of N-Isopropylcycloheptanamine, [C₁₀H₂₂N]⁺ (m/z 156.17), is selected in the first stage of the mass spectrometer. It is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, stable fragment ions. nih.gov These fragments are then analyzed in the second stage of the mass spectrometer.

For aliphatic amines, the most characteristic fragmentation pathway is alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu This results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent is typically lost preferentially as a radical.

Predicted Fragmentation Pathways:

Loss of Propyl Radical: Alpha-cleavage resulting in the loss of a propyl radical (·C₃H₇) from the isopropyl group is unlikely compared to the loss of the larger cycloheptyl group.

Loss of Cyclohexyl Radical: The most probable fragmentation pathway involves the cleavage of the bond between the nitrogen and the cycloheptane ring. This would result in the loss of a cyclohexylmethyl radical (·C₇H₁₃) and the formation of a stable iminium ion.

Ring Opening and Fragmentation: Another pathway involves fragmentation initiated by the opening of the cycloheptane ring, followed by the loss of neutral alkene fragments.

Table 4: Predicted Key Fragment Ions in Tandem MS of [C₁₀H₂₂N]⁺

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment | Fragmentation Pathway |

|---|---|---|---|---|

| 156.17 | 114.12 | C₃H₆ (Propene) | [C₇H₁₆N]⁺ | Rearrangement and loss of propene |

| 156.17 | 100.11 | C₄H₈ (Butene) | [C₆H₁₄N]⁺ | Ring opening and subsequent cleavage |

| 156.17 | 86.09 | C₅H₁₀ (Pentene) | [C₅H₁₂N]⁺ | Ring opening and subsequent cleavage |

| 156.17 | 72.08 | C₆H₁₂ (Hexene) | [C₄H₁₀N]⁺ | Alpha-cleavage with rearrangement |

The resulting fragmentation pattern provides a structural "fingerprint" that can be used to confirm the identity of the compound and distinguish it from isomers. nih.gov

Ionization Efficiency Studies relevant to Amine Hydrochlorides

The ionization efficiency (IE) of a compound is a critical parameter in mass spectrometry, defining the proportion of analyte molecules that are successfully converted into gas-phase ions. For amine hydrochlorides, such as this compound, electrospray ionization (ESI) is a commonly employed technique due to its suitability for polar and pre-ionized compounds. The efficiency of the ESI process for these molecules is not constant; it is influenced by a combination of the analyte's physicochemical properties, the solvent conditions, and the instrumental parameters.

Several key factors govern the ionization efficiency of amine hydrochlorides:

Solution Basicity (pKa): The inherent basicity of the parent amine is a primary determinant. Amines act as weak bases, reacting with acids like hydrochloric acid to form ammonium salts. In solution, the hydrochloride salt exists as a protonated amine (a cation) and a chloride anion. The extent of this pre-ionization in the ESI droplet is fundamental to generating a strong signal.

Surface Activity: Compounds with higher surface activity tend to accumulate at the surface of the ESI droplet, which can enhance their preferential transition into the gas phase, thereby increasing ionization efficiency. The balance between the hydrophilic ammonium head and the lipophilic cycloheptyl and isopropyl groups in this compound will dictate its surface activity.

Instrumental Parameters: The final observed ion intensity is also a function of instrumental settings. Parameters such as capillary voltage, nebulizer gas flow rate, drying gas temperature, and fragmentor voltage must be optimized to achieve maximum signal for a specific compound.

Suppression or enhancement of ionization is a known phenomenon where other components in the sample matrix can interfere with the ionization of the target analyte, leading to inaccurate quantification. Therefore, thorough method development is required to minimize these matrix effects.

Vibrational Spectroscopy (IR, Raman) of this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups within a compound by probing its molecular vibrations.

The IR and Raman spectra of this compound are characterized by specific bands corresponding to the vibrations of its constituent functional groups. As a secondary amine salt, the key feature is the dialkylammonium ion ([R2NH2]+).

The N-H stretching vibrations in secondary amine salts are particularly diagnostic. They appear as a very broad and strong absorption band in the IR spectrum, typically in the range of 2700-2400 cm-1. This broadness is due to extensive hydrogen bonding between the [R2NH2]+ cation and the Cl- anion in the solid state. In addition to this primary band, combination and overtone bands may also appear at lower frequencies.

The N-H bending vibrations are also characteristic. The asymmetric and symmetric bending modes of the [NH2]+ group typically occur in the 1620-1560 cm-1 region. These bands are often sharp and of medium to strong intensity.

Other significant vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the cycloheptyl and isopropyl groups are expected in the 3000-2850 cm-1 region.

C-H Bending: Bending (scissoring and rocking) vibrations for CH2 and CH3 groups will appear in the 1470-1350 cm-1 range.

C-N Stretching: The C-N stretching vibration for the amine salt is typically found in the 1250-1100 cm-1 region.

Cycloheptyl Ring Vibrations: The cycloheptane ring will have a series of characteristic "fingerprint" vibrations, including ring breathing and deformation modes, across the lower frequency range of the spectrum.

A hypothetical table of major vibrational band assignments for this compound is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| N-H Stretch | R₂NH₂⁺ | 2700-2400 | 2700-2400 | Strong, Broad |

| C-H Stretch (asym/sym) | -CH₃, -CH₂, -CH | 2960-2850 | 2960-2850 | Strong |

| N-H Bend | R₂NH₂⁺ | 1620-1560 | 1620-1560 | Medium-Strong |

| C-H Bend (scissoring) | -CH₂ | ~1465 | ~1465 | Medium |

| C-H Bend (umbrella) | -CH₃ | ~1380 | ~1380 | Medium |

| C-N Stretch | C-N⁺ | 1250-1100 | 1250-1100 | Medium |

| Cycloheptyl Ring Modes | C-C | 1200-700 | 1200-700 | Medium-Weak |

The cycloheptane ring is conformationally flexible, capable of existing in several low-energy forms, such as the twist-chair and chair conformations. The specific conformation adopted by the this compound molecule in either the solid state or solution can be investigated using vibrational spectroscopy.

Different conformational isomers (conformers) will have slightly different molecular symmetries and interatomic distances. These subtle structural variations can lead to detectable differences in their vibrational spectra:

Frequency Shifts: The vibrational frequencies of certain modes, particularly those involving the cycloheptane ring and its substituent, may shift by a few wavenumbers between different conformers.

Band Splitting: A vibrational mode that is degenerate (occurs at the same frequency) in a higher-symmetry conformer may split into two distinct bands in a lower-symmetry conformer.

Intensity Changes: The IR absorption intensity and Raman scattering activity of certain bands can vary between conformers due to changes in the molecule's dipole moment and polarizability derivatives, respectively.

By comparing experimentally obtained spectra with spectra calculated for different optimized conformer geometries (using methods like Density Functional Theory, DFT), it is possible to identify the predominant conformation present or to characterize a mixture of conformers. Low-temperature studies can also be employed to "freeze out" a particular conformer, simplifying the spectrum and aiding in its assignment.

X-ray Crystallography for Solid-State Structure of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions.

While specific experimental data for this compound is not publicly available, a hypothetical dataset illustrating the type of information obtained from such an analysis is provided below. This data is representative of a typical small organic amine salt.

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₁₀H₂₂ClN | The elemental composition of the compound. |

| Formula Weight | 191.74 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique angle. |

| Space Group | P2₁/c | A specific symmetry group describing the arrangement of molecules in the unit cell. |

| a | 10.15 Å | The length of the 'a' axis of the unit cell. |

| b | 8.54 Å | The length of the 'b' axis of the unit cell. |

| c | 14.32 Å | The length of the 'c' axis of the unit cell. |

| β | 98.5° | The angle between the 'a' and 'c' axes. |

| Volume | 1226 ų | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.038 g/cm³ | The theoretical density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental data. |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Amine salts are known to exhibit polymorphism, which can arise from different arrangements of ions and/or different conformations of the organic cation in the crystal lattice.

The crystal packing of this compound would be primarily governed by the strong electrostatic interactions and hydrogen bonds between the [R2NH2]+ cation and the Cl- anion. The N-H protons on the ammonium group act as hydrogen bond donors, while the chloride ion is an effective hydrogen bond acceptor. These interactions would likely form chains or sheets of ions. The non-polar cycloheptyl and isopropyl groups would then pack together through weaker van der Waals forces, filling the space between the ionic networks.

Different polymorphs could arise from:

Variations in the hydrogen-bonding scheme (e.g., different chains or network patterns).

The adoption of different low-energy conformers of the cycloheptyl ring in the crystal lattice.

Different packing efficiencies of the alkyl groups.

Each polymorph would be a unique solid material with distinct physical properties, such as melting point, solubility, and stability, even though the chemical composition is identical. Identifying and characterizing potential polymorphs is critical in materials science and pharmaceutical development.

Advanced Electron Microscopy Techniques for Microstructural Analysis of this compound

Electron microscopy offers unparalleled resolution for visualizing the micro and nanoscale features of a solid material. For a crystalline substance like this compound, these techniques can reveal critical information about its physical properties, such as particle size, shape, and surface topography, which are influential in pharmaceutical development and material science.

Scanning Electron Microscopy (SEM) Applications

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. A focused beam of electrons is scanned across the sample, and the interactions between the electrons and the sample's atoms generate various signals that contain information about the surface topography and composition.

In the context of this compound, SEM would be instrumental in:

Morphological Analysis: Determining the shape and size distribution of the crystalline particles.

Surface Topography: Visualizing the surface texture, including any defects, pores, or irregularities on the crystals.

Purity Assessment: Identifying the presence of any distinct particulate impurities with different morphologies.

A comprehensive search of scientific literature did not yield specific SEM studies conducted on this compound. However, a typical analysis would generate data on particle characteristics.

Table 1: Hypothetical SEM Data for a Crystalline Compound

| Parameter | Description | Illustrative Finding |

| Morphology | The geometric shape of the particles. | Acicular (needle-like) crystals |

| Size Range | The distribution of particle sizes. | 10 - 50 µm |

| Surface Texture | The fine-scale features of the particle surface. | Smooth with occasional step-like features |

| Aggregation | The extent to which particles clump together. | Moderate aggregation observed |

Transmission Electron Microscopy (TEM) Applications

Transmission Electron Microscopy (TEM) provides even higher resolution than SEM, allowing for the visualization of a sample's internal structure. A beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, providing detailed information down to the atomic level.

For this compound, TEM could be applied to:

Internal Structure: Investigate the internal crystal lattice, including dislocations or defects.

Crystallinity Assessment: Differentiate between crystalline and amorphous regions within a particle.

Nanoparticle Characterization: If the compound were formulated as nanoparticles, TEM would be essential for visualizing their size, shape, and internal structure.

Specific TEM analyses of this compound are not available in published research. A TEM study would focus on resolving the fine internal details of the crystalline structure.

Table 2: Potential TEM Observations for a Pharmaceutical Compound

| Feature | Description | Example Observation |

| Crystal Lattice | The ordered arrangement of atoms in the crystal. | Well-defined lattice fringes visible |

| Defects | Interruptions in the normal crystal structure. | Presence of edge dislocations |

| Phase Boundaries | Interfaces between different crystalline forms. | No polymorphic boundaries detected |

| Coating Analysis | If coated, visualization of coating thickness/uniformity. | N/A for pure compound |

Hyphenated Analytical Techniques (e.g., LC-MS/MS) for this compound Analysis

Hyphenated techniques combine two or more analytical methods to achieve a more robust analysis than any single technique could provide. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a prime example, linking the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection of tandem mass spectrometry. nih.govscribd.comwa.govnih.govresearchgate.net This makes it an ideal method for identifying and quantifying compounds in complex mixtures.

The LC-MS/MS analysis of this compound would involve:

Chromatographic Separation (LC): The compound would be separated from impurities or other components in a sample matrix on an HPLC column. The time it takes for the compound to exit the column (retention time) is a characteristic property under specific conditions.

Ionization: The separated compound is converted into gaseous ions.

Mass Analysis (MS/MS): The ions are separated based on their mass-to-charge ratio (m/z). A specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This parent-daughter ion transition is highly specific to the compound's structure, enabling definitive identification and quantification even at very low levels.

No validated LC-MS/MS method specifically for the analysis of this compound has been detailed in the scientific literature. The development of such a method would be a standard procedure for pharmacokinetic studies or impurity profiling.

Table 3: Illustrative Parameters for a Hypothetical LC-MS/MS Method

| Parameter | Condition / Value | Purpose |

| LC Column | C18 (Reversed-Phase) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | Elutes the compound from the column |

| Flow Rate | 0.4 mL/min | Controls the speed of the separation |

| Retention Time (RT) | 3.5 min | Characteristic time for compound elution |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Creates positive ions from the analyte |

| Parent Ion (Q1) | [M+H]⁺ m/z | Mass-to-charge ratio of the intact molecule |

| Daughter Ion (Q3) | Fragment m/z | Specific fragment for confirmation/quantification |

Chemical Reactivity and Transformation Pathways of N Isopropylcycloheptanamine Hydrochloride

Mechanistic Investigations of Hydrolysis and Degradation Pathways

The stability of N-Isopropylcycloheptanamine hydrochloride in aqueous solutions is a critical parameter for its handling and analysis. The primary degradation pathway in aqueous media is hydrolysis, a process that can be significantly influenced by pH and the presence of catalysts.

Amine hydrochlorides are salts of a weak base (the amine) and a strong acid (hydrochloric acid). quora.comquora.com In solution, they establish an equilibrium between the protonated ammonium (B1175870) ion and the free amine. The kinetics of reactions involving this class of compounds, particularly under acidic conditions, are governed by the concentration of protons (H⁺).

Acid-catalyzed reactions for related nitrogen-containing compounds, such as amides and amine-cyanoboranes, provide insight into the potential mechanisms for amine hydrochlorides. researchgate.netrsc.orgmasterorganicchemistry.com The hydrolysis of these compounds is often first-order with respect to both the substrate and the acid concentration. rsc.org The initial and crucial step in acid-catalyzed hydrolysis is the protonation of the nitrogen atom. masterorganicchemistry.com This protonation converts the amine into a better leaving group, facilitating nucleophilic attack by water. While amides are generally stable and require heating with aqueous acid for hydrolysis, the principle of protonating the nitrogen to enable cleavage is fundamental. masterorganicchemistry.comchemguide.co.uk For this compound, the nitrogen is already protonated. However, further reactions or degradation pathways initiated by acid would still depend on the concentration of H⁺ ions to maintain this protonated state and potentially catalyze subsequent steps.

The rate of hydrolysis for amine hydrochlorides is generally slow in strongly acidic media and increases as the pH rises. nih.gov This suggests that the protonated form is relatively stable against simple hydrolysis. The mechanism likely involves the small fraction of the compound that exists as the free amine, even in acidic solution, which can then undergo other reactions.

The pH of the aqueous medium is the most critical factor governing the stability of this compound. As a salt of a strong acid and a weak base, its solutions are inherently acidic. The stability profile is directly linked to the equilibrium between the protonated isopropylcycloheptylammonium ion and its conjugate free base, N-Isopropylcycloheptanamine. The position of this equilibrium is dictated by the pKa of the amine and the pH of the solution.

Studies on similar amine hydrochloride compounds, such as diethylpropion (B1665973) hydrochloride and thiamine (B1217682) hydrochloride, demonstrate a clear pH-dependent stability profile. nih.govnih.gov

In Acidic Conditions (pH < 4): The compound is predominantly in its protonated (ammonium) form. This form is more water-soluble and generally exhibits greater stability. Hydrolytic decomposition occurs at a very slow and constant rate at pH values of 3.5 and below. nih.gov For thiamine, stability is significantly greater at pH 3 than at pH 6. nih.gov This increased stability is attributed to the fact that the protonated form is less susceptible to nucleophilic attack and other degradation pathways like oxidation.

In Near-Neutral to Alkaline Conditions (pH > 4): As the pH increases, the equilibrium shifts towards the unprotonated, free amine form. This free base is more nucleophilic and more susceptible to oxidation and other degradation reactions. Studies on diethylpropion hydrochloride showed that the decomposition rate increased rapidly as the pH was raised above 3.5. nih.gov This suggests that transformation pathways involving the free amine become dominant. For N-Isopropylcycloheptanamine, increasing the pH would lead to a higher concentration of the free secondary amine, which could then undergo oxidation or react with other electrophilic species present in the medium.

Therefore, to maintain the stability of this compound in an aqueous solution, it is essential to keep the pH in the acidic range, typically below 4.

Derivatization Strategies for this compound

Direct analysis of aliphatic amines like N-Isopropylcycloheptanamine by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is often challenging. acs.org These compounds typically lack a strong chromophore for UV-Vis detection, may exhibit poor chromatographic peak shape due to their basicity, and have high polarity and low volatility, which complicates GC analysis. acs.orgnih.gov Chemical derivatization is a widely employed strategy to overcome these limitations. acs.orgnih.gov This process involves reacting the amine functional group to form a derivative with more favorable analytical properties. researchgate.net

The secondary amine group in N-Isopropylcycloheptanamine is a reactive site for various derivatization reactions. The goal is to attach a tag to the nitrogen atom that improves analytical performance. Common methodologies include:

Acylation: This is one of the most common methods, involving the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride. researchgate.net Popular reagents include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives, enabling sensitive detection. nih.govrsc.org It is a versatile reagent that also enhances ionization efficiency for mass spectrometry. nih.gov

9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl): Reacts with primary and secondary amines to form derivatives with strong UV absorbance and fluorescence, making it suitable for both HPLC-UV and HPLC-Fluorescence detection. nih.govlibretexts.org

Benzoyl Chloride: Forms benzoyl derivatives that improve chromatographic retention and allow for UV detection. nih.govacs.org

Dabsyl Chloride (DBS-Cl): Produces intensely colored derivatives that can be detected in the visible region of the spectrum. nih.govrsc.org

Carbamate Formation: Reagents like isobutyl chloroformate react with amines to form carbamates, which are less polar and more volatile, making them suitable for GC analysis. researchgate.net

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the analyte, which is essential for GC analysis. libretexts.org

The choice of derivatization reagent depends on the analytical technique to be used and the desired improvement in performance. rsc.org

Derivatization significantly improves the chromatographic behavior of N-Isopropylcycloheptanamine. The primary enhancements are related to changes in polarity, volatility, and interaction with the stationary phase.

For Gas Chromatography (GC): As a hydrochloride salt, the compound is non-volatile. Even in its free base form, the secondary amine can exhibit peak tailing due to interactions with active sites in the GC system. Derivatization, particularly through silylation or acylation, masks the polar N-H group, which decreases the polarity and increases the volatility of the analyte, making it amenable to GC analysis. nih.govresearchgate.netlibretexts.org

For High-Performance Liquid Chromatography (HPLC): The basic nature of the amine can lead to strong interactions with residual silanol (B1196071) groups on silica-based columns, resulting in poor peak shape. Derivatization converts the basic amine into a neutral amide or carbamate. This reduces undesirable column interactions and leads to more symmetrical, sharper peaks, thereby improving resolution and quantification. acs.org Furthermore, the derivatizing tag can alter the hydrophobicity of the molecule, allowing for better retention and separation on reversed-phase columns. nih.gov

A major benefit of derivatization is the introduction of a functional group that can be easily detected with high sensitivity. nih.govrsc.org N-Isopropylcycloheptanamine itself has no significant UV absorbance or fluorescence.

UV-Visible Detection: Reagents like benzoyl chloride, Dabsyl-Cl, and Fmoc-Cl introduce aromatic, highly conjugated systems into the molecule. nih.govlibretexts.org These derivatives exhibit strong absorbance at specific wavelengths, allowing for sensitive and selective detection using a standard HPLC-UV/Vis detector.

Fluorescence Detection: For trace-level analysis, fluorescence detection offers superior sensitivity. Reagents such as Dansyl-Cl and Fmoc-Cl are used to create derivatives that are intensely fluorescent. nih.govrsc.orglibretexts.org This allows for the detection of the analyte at much lower concentrations than is possible with UV absorbance.

Mass Spectrometry (MS) Detection: Derivatization can also enhance the signal in MS. nih.gov By attaching a tag that has a high proton affinity or is easily ionizable, the efficiency of the ionization process (e.g., electrospray ionization) can be dramatically improved. nih.govrsc.org This leads to a stronger signal and lower limits of detection. For instance, tagging the amine with a group containing a tertiary amine can significantly boost the signal in positive-ion ESI-MS. nih.gov

Interactive Table: Common Derivatization Reagents for Secondary Amines Click on the headers to sort the table.

| Reagent | Abbreviation | Functional Group Targeted | Detection Method Enhanced | Key Advantage |

| Dansyl Chloride | DNS-Cl | Secondary Amine | Fluorescence, MS | High sensitivity, versatile |

| 9-Fluorenylmethoxycarbonyl Chloride | Fmoc-Cl | Secondary Amine | UV, Fluorescence | Strong UV absorbance and fluorescence |

| Dabsyl Chloride | Dabsyl-Cl | Secondary Amine | UV-Visible | Forms colored derivative for visible detection |

| Benzoyl Chloride | - | Secondary Amine | UV, HPLC Performance | Improves chromatography, adds UV chromophore |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Secondary Amine | GC, GC-MS | Increases volatility and thermal stability for GC |

| Isobutyl Chloroformate | IBCF | Secondary Amine | GC, GC-MS | Creates less polar derivatives for GC |

Electrophilic and Nucleophilic Reactions of the Secondary Amine Moiety

The secondary amine in N-Isopropylcycloheptanamine is a key site for reactivity. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. However, in its hydrochloride salt form, the nitrogen is protonated, which significantly reduces its nucleophilicity. To engage in nucleophilic reactions, the free base form of the amine must be generated, typically by treatment with a base to deprotonate the ammonium salt.

Once converted to its free base form, N-Isopropylcycloheptanamine can undergo N-alkylation when treated with alkyl halides through a nucleophilic substitution reaction (SN2). libretexts.org This reaction leads to the formation of a tertiary amine. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine.

However, a significant challenge in the alkylation of secondary amines is the potential for over-alkylation. libretexts.orgmasterorganicchemistry.com The tertiary amine product is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt. libretexts.orgmasterorganicchemistry.comlumenlearning.com To favor the formation of the tertiary amine, reaction conditions such as the stoichiometry of the reactants must be carefully controlled. Using a 2:1 ratio of the amine to the alkylating agent can help, as the excess starting amine can act as the base. libretexts.org

Table 1: Hypothetical Alkylation Reactions of N-Isopropylcycloheptanamine

| Alkylating Agent | Product | Reaction Conditions | Potential Byproduct |

| Methyl iodide (CH₃I) | N-Isopropyl-N-methylcycloheptanamine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Isopropyl-N,N-dimethylcycloheptanaminium iodide |

| Ethyl bromide (CH₃CH₂Br) | N-Ethyl-N-isopropylcycloheptanamine | Base (e.g., Et₃N), Solvent (e.g., THF) | N-Ethyl-N-isopropyl-N-ethylcycloheptanaminium bromide |

| Benzyl chloride (C₆H₅CH₂Cl) | N-Benzyl-N-isopropylcycloheptanamine | Base (e.g., NaHCO₃), Solvent (e.g., DMF) | N-Benzyl-N-benzyl-N-isopropylcycloheptanaminium chloride |

This table is illustrative and based on general principles of amine alkylation.

The free base of N-Isopropylcycloheptanamine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form N,N-disubstituted amides. simply.sciencesavemyexams.comtuttee.co This reaction, a nucleophilic acyl substitution, is generally a high-yield process. tuttee.cogoogle.com The reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). savemyexams.comchemguide.co.uk

These reactions are typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride or carboxylic acid byproduct, which would otherwise protonate the starting amine and halt the reaction. simply.sciencechemguide.co.uk Unlike alkylation, acylation of secondary amines does not proceed to form quaternary-like structures, as the resulting amide is significantly less nucleophilic than the starting amine.

Table 2: Representative Acylation Reactions of N-Isopropylcycloheptanamine

| Acylating Agent | Product | Base |

| Acetyl chloride | N-Acetyl-N-isopropylcycloheptanamine | Pyridine |

| Benzoyl chloride | N-Benzoyl-N-isopropylcycloheptanamine | Triethylamine |

| Acetic anhydride | N-Acetyl-N-isopropylcycloheptanamine | Sodium acetate |

This table is illustrative and based on general principles of amine acylation.

Secondary amines like N-Isopropylcycloheptanamine react with aldehydes and ketones to form enamines, provided the carbonyl compound has an alpha-hydrogen. chemistrysteps.comlumenlearning.comlibretexts.orgmasterorganicchemistry.com This acid-catalyzed condensation reaction proceeds through an initial nucleophilic addition to form a carbinolamine intermediate. libretexts.orgopenochem.org This is followed by dehydration to yield an iminium ion, which is then deprotonated at the alpha-carbon to give the enamine. chemistrysteps.comlibretexts.org Careful control of pH is necessary for this reaction to proceed efficiently. lumenlearning.comopenochem.org

Cycloaddition Reactions Involving the Cycloheptane (B1346806) Ring System

The cycloheptane ring of N-Isopropylcycloheptanamine is a saturated carbocycle and, as such, is generally unreactive in cycloaddition reactions which typically require unsaturated systems (π-bonds). scispace.com However, derivatives of cycloheptatriene (B165957) (a seven-membered ring with three double bonds) are known to participate in various cycloaddition reactions, including [6+4] and [4+2] cycloadditions. scispace.com Should the cycloheptane ring of N-Isopropylcycloheptanamine be functionalized to introduce unsaturation, it could potentially undergo such reactions. For instance, the introduction of double bonds would allow it to act as a diene or a dienophile in Diels-Alder type reactions.

Oxidative and Reductive Transformations of this compound

The secondary amine moiety is susceptible to oxidation. Oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidants can lead to the formation of nitroxide radicals or, with cleavage of the N-H bond, imines. rsc.org For instance, oxidation with reagents like iodosobenzene (B1197198) can convert secondary amines into imines. rsc.org In the case of N-Isopropylcycloheptanamine, this would likely result in the formation of N-cycloheptylideneisopropylamine.

Reductive amination is a common method for the synthesis of amines, and the reverse is not a typical transformation. wikipedia.orglibretexts.org However, the amide formed from the acylation of N-Isopropylcycloheptanamine can be reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a tertiary amine. libretexts.orgorganic-chemistry.org For example, the reduction of N-acetyl-N-isopropylcycloheptanamine with LiAlH₄ would yield N-ethyl-N-isopropylcycloheptanamine.

General Chemical Interactions with Various Chemical Environments

As a hydrochloride salt, this compound is an ionic compound and is expected to be soluble in polar solvents like water and lower alcohols, and less soluble in nonpolar organic solvents. solubilityofthings.com The stability of the amine salt is influenced by factors such as the polarity of the solvent and the presence of other ions. pitt.edu

In aqueous solutions, it will exist in equilibrium with its conjugate base, N-Isopropylcycloheptanamine. The position of this equilibrium is dependent on the pH of the solution. In acidic environments, the protonated form will predominate, while in basic environments, the free amine will be the major species. This pH-dependent behavior is crucial in contexts such as extraction and purification.

The hydrochloride salt is generally stable but can react with strong bases to liberate the free amine. It is also important to consider the compatibility of the compound with various materials, as chemical interactions can lead to degradation or reaction. For instance, prolonged contact with strong oxidizing agents should be avoided. lumenlearning.com The stability of amine hydrochlorides can also be affected by temperature and humidity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.